4-Ethyl-3-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Ethyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is primarily used as an intermediate in the synthesis of various organic compounds. This compound is characterized by the presence of an ethyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride typically involves a multi-step process:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Ethylation: The ethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the ethyl-nitrobenzene derivative with chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like ammonia, ethanol, or thiol compounds are used under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride are employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminobenzene Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the ethyl group.
Scientific Research Applications
4-Ethyl-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of sulfonamide-based inhibitors, which are studied for their potential as antibacterial and antifungal agents.
Medicine: The compound is used in the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The nitro group can also undergo reduction to form an amino group, which can participate in further chemical reactions.
Comparison with Similar Compounds
4-Ethyl-3-nitrobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides and nitrobenzene derivatives:
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the ethyl group. It is used in similar applications but may have different reactivity due to the absence of the ethyl group.
4-Ethylbenzenesulfonyl chloride: Lacks the nitro group, which affects its reactivity and applications.
3-Nitrobenzenesulfonyl chloride: Similar structure but the nitro group is in a different position, which can influence its chemical behavior and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its specific reactivity and applications.
Properties
IUPAC Name |
4-ethyl-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXZEESRVZFUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495416-81-4 |
Source
|
Record name | 4-ethyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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